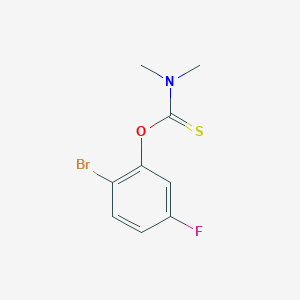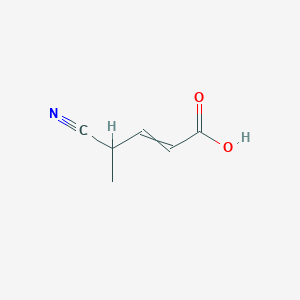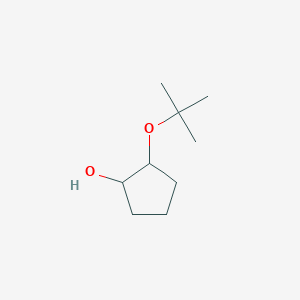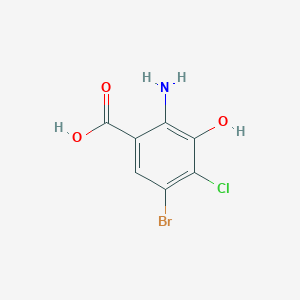
1-Hydroxypropan-2-yl sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropan-2-yl sulfanylacetate is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of a hydroxy group, a sulfanyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxypropan-2-yl sulfanylacetate can be synthesized through the esterification of 1-hydroxypropan-2-ol with sulfanylacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxypropan-2-yl sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-propan-2-yl sulfanylacetate.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol, 1-hydroxypropan-2-yl sulfanyl alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: 1-oxo-propan-2-yl sulfanylacetate
Reduction: 1-hydroxypropan-2-yl sulfanyl alcohol
Substitution: Various sulfanyl derivatives depending on the nucleophile used
Scientific Research Applications
1-Hydroxypropan-2-yl sulfanylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-hydroxypropan-2-yl sulfanylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and sulfanyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxypropan-2-yl acetate: Similar in structure but lacks the sulfanyl group.
2-Hydroxyethyl sulfanylacetate: Contains a hydroxyethyl group instead of a hydroxypropan-2-yl group.
1-Hydroxypropan-2-yl sulfanylpropionate: Similar but with a propionate ester linkage instead of an acetate.
Uniqueness
1-Hydroxypropan-2-yl sulfanylacetate is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
147363-38-0 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl 2-sulfanylacetate |
InChI |
InChI=1S/C5H10O3S/c1-4(2-6)8-5(7)3-9/h4,6,9H,2-3H2,1H3 |
InChI Key |
JPVAITVXPAAJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)

![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)


![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)




![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)


